![molecular formula C6H5ClN4 B595713 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1245644-68-1](/img/structure/B595713.png)
8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine
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Overview
Description
8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a compound that belongs to the class of fused heterocycles known as [1,2,4]triazolo[1,5-a]pyridines . These compounds are interesting due to their valuable biological properties .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved from 2-aminopyridines by cyclization of N-(pyrid-2-yl)formamidoximes under mild reaction conditions with trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine is represented by the linear formula C5H4ClN5 . The molecular weight of this compound is 169.57 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a high GI absorption and is not BBB permeant . It is not a P-gp substrate but is an inhibitor of CYP1A2 . The compound has a Log Po/w (iLOGP) of 1.5 .Scientific Research Applications
Organic Chemistry Synthesis
The compound is used in the synthesis of heterocyclic compounds, particularly in the formation of 1,2,4-triazolo [1,5-a]pyridines . This process involves a tandem reaction with enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation . The methodology demonstrates a broad substrate scope and good functional group tolerance .
Medicinal Chemistry
1,2,4-triazolo [1,5-a]pyridine, a compound closely related to 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine, is found in numerous natural products exhibiting immense biological activities . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Antimicrobial Applications
Triazole compounds, which include 8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine, are known for their antimicrobial properties . They are commonly used in medicinal chemistry and are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Antifungal Applications
Triazole compounds are also used as antifungal agents. Commercially available triazole-containing drugs include fluconazole and voriconazole .
Antidepressant Applications
Triazole compounds are used in the synthesis of antidepressant drugs. Examples of such drugs include trazodone and nefazodone .
Antiepileptic Applications
Triazole compounds are used in the synthesis of antiepileptic drugs. An example of such a drug is rufinamide .
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[1,5-a]pyrimidines, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer effects .
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological activities .
properties
IUPAC Name |
8-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWSWBCKCTLMDKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857253 |
Source
|
Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-[1,2,4]triazolo[1,5-A]pyridin-2-amine | |
CAS RN |
1245644-68-1 |
Source
|
Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245644-68-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00857253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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